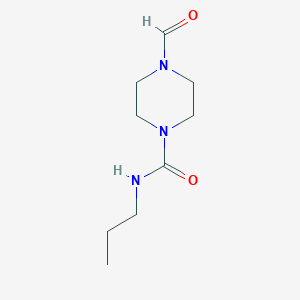

1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

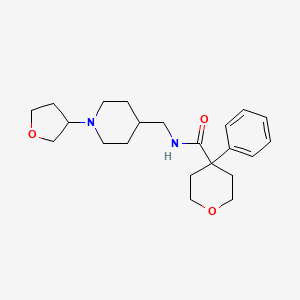

1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol is a useful research compound. Its molecular formula is C8H8F3NOS and its molecular weight is 223.21. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereocontrolled Access to Epoxypropane

1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, related to the compound , has been utilized in a highly stereocontrolled manner to access 1,1,1-trifluoro-2,3-epoxypropane. This process involves lipase-mediated kinetic resolution and subsequent conversion into epoxypropane or use as latent epoxypropane via sulfonium salt formation (Shimizu, Sugiyama, & Fujisawa, 1996).

Kinetics of Oxidation by Potassium Tetraoxoferrate(VI)

The kinetics of oxidation of various alcohols, including 1,1,1-trifluoro-2-propanol, by potassium tetraoxoferrate(VI) under basic conditions, have been studied. The reactions yield ketones in almost quantitative yields, along with iron(III) hydroxide and dioxygen, exhibiting substantial enthalpies and entropies of activation (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).

Hydrogen Bonding and Conformational Studies

Fourier transform infrared (FTIR) spectra and density functional calculations have been used to investigate hydrogen bonding in 1,1,1-trifluoro-2-propanol. This research explored the effects of methyl group fluorination on OH frequency shift, torsional energetics, hydrogen bond strength, and cluster stability trends (Schaal, Häber, & Suhm, 2000).

Reaction with Amines and Alcohols

Research on the reaction between 1,1,2-trifluoro-2-hexafluoro-2′-(heptafluoropropoxy)-propoxyethylene and secondary amines or alcohols has led to the formation of various fluorine-containing compounds, demonstrating the versatile reactivity of the trifluoro-2-propanol derivatives (Furin, Pressman, Pokrovsky, Krysin, & Chi, 2000).

Microwave Spectroscopy and Quantum Chemical Calculations

The microwave spectrum of 1,1,1-trifluoro-2-propanol and its deuterated species has been investigated. The study focused on the identification of rotameric forms and their stabilization by intramolecular hydrogen bonding, offering insights into the structural and conformational properties of such molecules (Møllendal, 2005).

Photodissociation Dynamics

The photodissociation dynamics of bromo-trifluoro-2-propanol derivatives have been studied using techniques like resonance-enhanced multiphoton ionization. This research provides crucial insights into the reaction mechanisms and energy distributions in such systems (Indulkar, Saha, Upadhyaya, Kumar, Waghmode, Naik, & Bajaj, 2011).

Properties

IUPAC Name |

1,1,1-trifluoro-3-pyridin-2-ylsulfanylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NOS/c9-8(10,11)6(13)5-14-7-3-1-2-4-12-7/h1-4,6,13H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJBMCJJFXBVIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B2462684.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2462688.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2462698.png)

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2462700.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2462701.png)

![N-(2,4-difluorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2462702.png)

![N-(4-fluorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2462704.png)